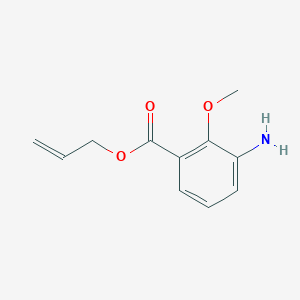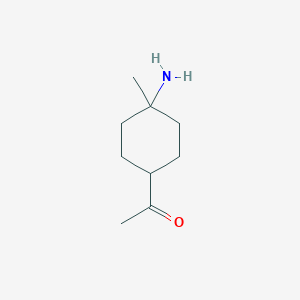
1-(4-Amino-4-methylcyclohexyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Amino-4-methylcyclohexyl)ethanone, also known as 4-Methylaminorex (4-MAR), is a synthetic stimulant drug that was first synthesized in the 1960s. It belongs to the class of designer drugs known as "new psychoactive substances" (NPS) and has been associated with several cases of drug abuse and addiction. Despite its negative reputation, 4-MAR has also been the subject of scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-MAR involves the inhibition of the reuptake of dopamine and norepinephrine. This leads to an increase in the levels of these neurotransmitters in the brain, which in turn enhances cognitive function and improves attention and focus.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 4-MAR include increased heart rate, blood pressure, and body temperature. The drug also causes the release of dopamine and norepinephrine, which can lead to feelings of euphoria and increased energy. However, prolonged use of 4-MAR can lead to addiction, psychosis, and other negative health effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-MAR in lab experiments is its ability to enhance cognitive function and improve attention and focus. This can be useful in studies that require participants to perform complex tasks that require sustained attention. However, the potential for addiction and negative health effects must be taken into consideration when using 4-MAR in lab experiments.
Orientations Futures
There are several future directions for research on 4-MAR. One area of interest is the development of new drugs that have similar effects to 4-MAR but with fewer negative health effects. Another area of research is the investigation of the long-term effects of 4-MAR use on cognitive function and mental health. Additionally, the potential use of 4-MAR as a treatment for other conditions such as depression and anxiety should be explored.
Méthodes De Synthèse
The synthesis of 4-MAR involves the reaction of 4-methylaminorex with ethyl chloroacetate in the presence of a base such as potassium carbonate. The resulting product is then hydrolyzed to yield 1-(4-Amino-4-methylcyclohexyl)ethanone. The synthesis of 4-MAR is relatively simple and can be carried out using readily available reagents.
Applications De Recherche Scientifique
4-MAR has been the subject of scientific research due to its potential applications in various fields. One area of research has focused on the drug's potential as a treatment for attention deficit hyperactivity disorder (ADHD). Studies have shown that 4-MAR can increase the release of dopamine and norepinephrine, two neurotransmitters that are involved in the regulation of attention and focus.
Propriétés
Numéro CAS |
144647-22-3 |
|---|---|
Nom du produit |
1-(4-Amino-4-methylcyclohexyl)ethanone |
Formule moléculaire |
C9H17NO |
Poids moléculaire |
155.24 g/mol |
Nom IUPAC |
1-(4-amino-4-methylcyclohexyl)ethanone |
InChI |
InChI=1S/C9H17NO/c1-7(11)8-3-5-9(2,10)6-4-8/h8H,3-6,10H2,1-2H3 |
Clé InChI |
QCBDMXFNZSFFQX-UHFFFAOYSA-N |
SMILES |
CC(=O)C1CCC(CC1)(C)N |
SMILES canonique |
CC(=O)C1CCC(CC1)(C)N |
Synonymes |
Ethanone, 1-(4-amino-4-methylcyclohexyl)-, trans- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



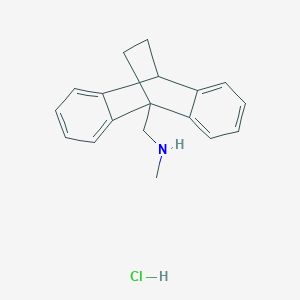
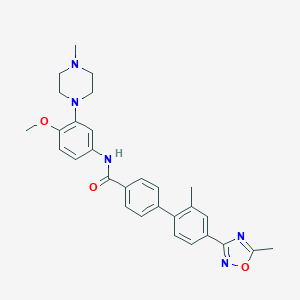
![Ethyl 2,3-dihydroimidazo[2,1-b][1,3]thiazole-6-carboxylate](/img/structure/B139332.png)
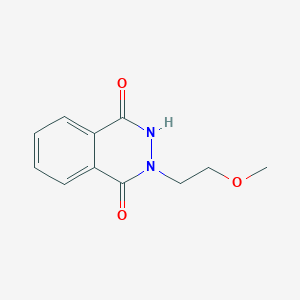
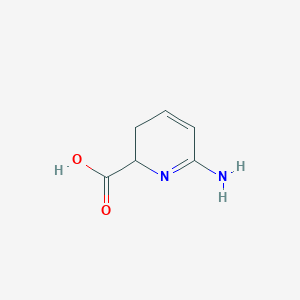
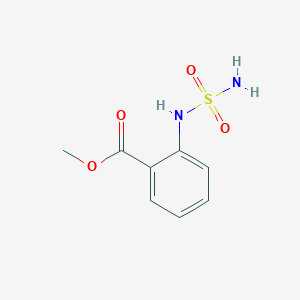
![Tricyclo[3.2.1.0~3,6~]octane-3-carboxylic acid](/img/structure/B139345.png)
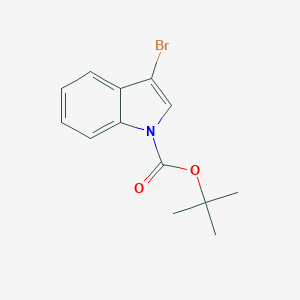
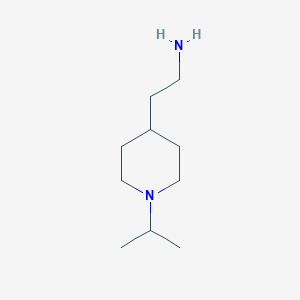
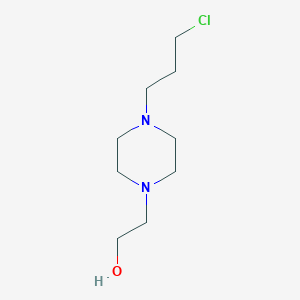
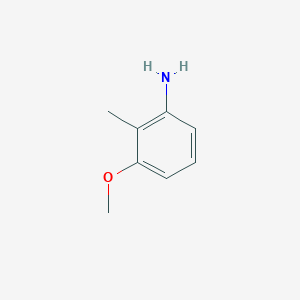
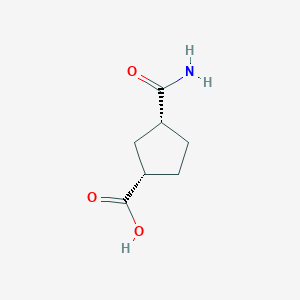
![3-[(Dichlorophosphinyl)oxy]propanoic Acid Benzyl Ester](/img/structure/B139362.png)
